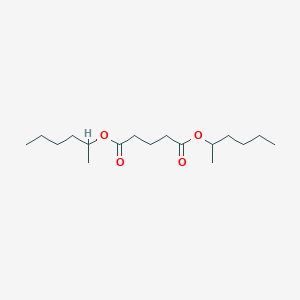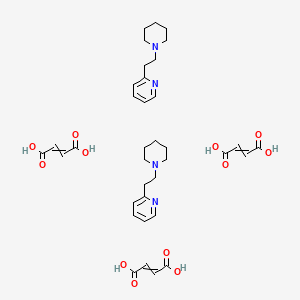![molecular formula C8H13IO2 B14374500 2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol CAS No. 88692-66-4](/img/structure/B14374500.png)
2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of an iodine atom, a triple bond, and an alcohol group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-1-pentyn-3-ol, a propargyl alcohol.
Iodination: The hydroxyl group of 3-methyl-1-pentyn-3-ol is converted to an iodide using reagents like iodine and phosphorus trichloride.
Etherification: The iodinated intermediate is then reacted with ethylene glycol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Oxidation: Conversion of the alcohol group to an aldehyde or ketone.
Reduction: Formation of alkenes or alkanes from the alkyne.
Wissenschaftliche Forschungsanwendungen
2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol involves its reactivity due to the presence of the iodine atom and the alkyne group. The iodine atom can participate in nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These reactive sites make the compound a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-pentyn-3-ol: A propargyl alcohol used as a starting material in the synthesis of 2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol.
2-Iodoethanol: A simpler compound with similar reactivity due to the presence of an iodine atom and an alcohol group.
Uniqueness
This compound is unique due to its combination of an alkyne group, an iodine atom, and an ether linkage. This combination provides a distinct reactivity profile, making it valuable in synthetic chemistry and various applications.
Eigenschaften
CAS-Nummer |
88692-66-4 |
|---|---|
Molekularformel |
C8H13IO2 |
Molekulargewicht |
268.09 g/mol |
IUPAC-Name |
2-(1-iodo-3-methylpent-1-yn-3-yl)oxyethanol |
InChI |
InChI=1S/C8H13IO2/c1-3-8(2,4-5-9)11-7-6-10/h10H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
NVDWQLBYTOZDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CI)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


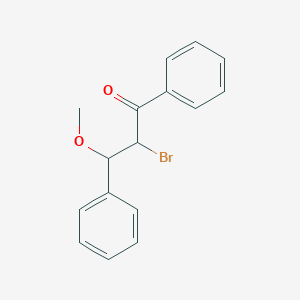
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
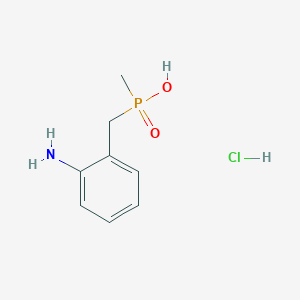
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
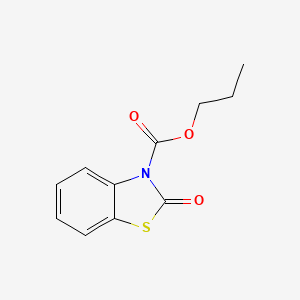
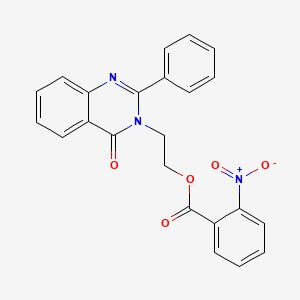
phosphanium bromide](/img/structure/B14374464.png)

![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
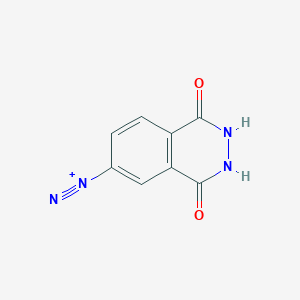

![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
